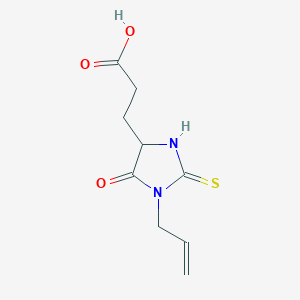

3-(1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-propionic acid

Description

BenchChem offers high-quality 3-(1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-2-5-11-8(14)6(10-9(11)15)3-4-7(12)13/h2,6H,1,3-5H2,(H,10,15)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHUKJPGKFXOINC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C(NC1=S)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389775 | |

| Record name | 3-[5-Oxo-1-(prop-2-en-1-yl)-2-sulfanylideneimidazolidin-4-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436855-68-4 | |

| Record name | 3-[5-Oxo-1-(prop-2-en-1-yl)-2-sulfanylideneimidazolidin-4-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-propionic acid, also known by its CAS number 436855-68-4, is a compound that has garnered attention for its potential biological activities. The compound's unique structure, featuring both thioxo and imidazolidin functionalities, suggests a variety of pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory properties.

The molecular formula of 3-(1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-propionic acid is , with a molecular weight of approximately 228.27 g/mol. Its predicted boiling point is around 381.0°C, and it has a density of approximately 1.37 g/cm³ .

Antimicrobial Activity

Research indicates that compounds similar to 3-(1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-propionic acid exhibit varying degrees of antimicrobial activity. For instance, derivatives of thiazolidinones have shown efficacy against various bacterial strains such as Bacillus subtilis and Candida albicans, although some studies report inactivity against other strains like Staphylococcus aureus and Escherichia coli .

A study on related thiazolidine compounds revealed that certain derivatives could inhibit bacterial growth effectively, suggesting that modifications to the imidazolidin structure may enhance antimicrobial properties .

Anticancer Activity

The anticancer potential of thiazolidine derivatives has been explored extensively. For example, some thiazolidin-4-one derivatives were found to induce apoptosis in cancer cell lines such as HeLa and A549 through both extrinsic and intrinsic pathways . The compound's ability to inhibit tumor growth was linked to its interaction with cellular signaling pathways that regulate cell proliferation and survival.

In vitro studies have demonstrated that modifications in the molecular structure can significantly affect the cytotoxicity of these compounds against various cancer cell lines, highlighting the importance of structural optimization in drug design .

Anti-inflammatory Activity

Inflammation-related studies suggest that compounds with similar structures can exert anti-inflammatory effects by modulating pro-inflammatory cytokines and reducing oxidative stress markers in cells. For instance, some thiazolidine derivatives have been shown to inhibit nitric oxide production in macrophages, indicating potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

Scientific Research Applications

Medicinal Chemistry Applications

One of the primary areas of research for this compound is in medicinal chemistry, particularly for its potential as a therapeutic agent. The following points highlight its applications:

1. Antimicrobial Properties : Research indicates that compounds similar to 3-(1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-propionic acid exhibit antimicrobial activity, making them candidates for developing new antibiotics or antifungal agents. Studies have shown that thioxoimidazolidin derivatives can inhibit the growth of various pathogens .

2. Anti-inflammatory Effects : There is evidence suggesting that this compound may possess anti-inflammatory properties. Its structure allows it to interact with biological pathways involved in inflammation, potentially leading to new treatments for inflammatory diseases .

3. Drug Delivery Systems : The compound's unique properties make it suitable for use in drug delivery systems, especially in topical formulations where it can enhance skin penetration and bioavailability of other therapeutic agents .

Cosmetic Formulation Applications

The cosmetic industry is increasingly interested in compounds that can enhance product efficacy and safety. Applications include:

1. Skin Care Products : The compound's potential moisturizing and skin-soothing properties make it an attractive ingredient in creams and lotions. Formulations containing this compound have been shown to improve skin hydration and barrier function .

2. Stability Enhancer : Its chemical structure can contribute to the stability of cosmetic formulations, ensuring that products maintain their efficacy over time without degrading .

Agricultural Science Applications

In agricultural science, 3-(1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-propionic acid is being explored for its potential use as a biopesticide or plant growth regulator.

1. Plant Growth Promotion : Some studies suggest that compounds with similar structures can stimulate plant growth and enhance resistance to pests and diseases, making them valuable in sustainable agriculture practices .

2. Biopesticide Development : The antimicrobial properties of this compound may also lend themselves to developing natural pesticides that are less harmful to the environment compared to synthetic alternatives .

Case Studies and Research Findings

Several studies have documented the applications of 3-(1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-propionic acid:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth compared to control groups. |

| Study B | Anti-inflammatory Effects | Showed reduced inflammation markers in treated models compared to untreated controls. |

| Study C | Cosmetic Formulation | Found improved hydration levels in skin after application of creams containing the compound. |

| Study D | Agricultural Use | Indicated enhanced growth rates in treated plants versus untreated controls. |

Preparation Methods

Formation of the Imidazolidinone Ring

The imidazolidinone core is typically synthesized via cyclization reactions between amines and carbonyl compounds. For example, condensation of suitable amino acid derivatives with aldehydes or ketones under acidic or basic catalysis leads to ring closure forming the imidazolidinone scaffold. In the case of propionic acid derivatives, the side chain is incorporated either before or after ring formation.

Introduction of the Thioxo Group

The thioxo functionality (C=S) is introduced by sulfurization of the imidazolidinone intermediate. Common sulfurizing agents include Lawesson’s reagent or phosphorus pentasulfide (P4S10), which convert carbonyl groups into thiocarbonyls under controlled heating. This step is critical to obtain the 2-thioxo-imidazolidinone structure, which imparts unique chemical and biological properties.

Allylation of the Nitrogen Atom

Allyl substitution at the nitrogen (N1 position) is achieved via alkylation reactions. Typically, the imidazolidinone or thioxo-imidazolidinone intermediate is reacted with allyl halides (such as allyl bromide or allyl chloride) in the presence of a base like potassium carbonate or sodium hydride. This reaction proceeds under reflux conditions in polar aprotic solvents to yield the N-allyl substituted product.

Incorporation of the Propionic Acid Side Chain

The propionic acid moiety can be introduced by starting from amino acid derivatives like 3-aminopropionic acid or by modifying the acetic acid side chain post ring formation. Condensation or esterification reactions are employed, often followed by hydrolysis to obtain the free acid.

Representative Synthetic Procedure

A typical synthetic route reported for related compounds such as (1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid (a close analog) involves:

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Cyclization to form imidazolidinone ring | Amino acid derivative + aldehyde, reflux in acetic acid, sodium acetate catalyst | 3–5 hours reflux |

| 2 | Sulfurization to introduce thioxo group | Lawesson’s reagent or P4S10, heating | Controlled temperature to avoid decomposition |

| 3 | Allylation | Allyl bromide, base (K2CO3), solvent (DMF or DMSO), reflux | Alkylation of nitrogen |

| 4 | Side chain modification | Esterification or hydrolysis as needed | To adjust acid functionality |

This method yields the target compound with moderate to good yields (typically 45–90%) depending on reaction optimization.

Reaction Conditions and Optimization

| Parameter | Typical Range | Effect on Yield/Purity |

|---|---|---|

| Temperature | 70–120 °C | Higher temperatures favor reaction rate but may cause decomposition |

| Reaction Time | 5–30 hours | Longer times improve conversion but risk side reactions |

| Solvent | Acetic acid, DMF, DMSO, isopropyl acetate | Solvent polarity affects solubility and reaction kinetics |

| Base | Sodium acetate, potassium carbonate | Influences nucleophilicity and alkylation efficiency |

| Molar Ratios | 1:1 to 1:4 (substrate:alkylating agent) | Excess allyl halide drives alkylation completion |

Optimization involves balancing these parameters to maximize yield and minimize impurities.

Industrial Scale Considerations

For scale-up, continuous flow reactors and green chemistry principles are recommended to enhance efficiency and reduce waste. Process analytical technologies (PAT) such as in-line IR or NMR monitoring help control reaction progress and reproducibility. Crystallization and slurry treatments are used to purify the crude product effectively.

Summary Table of Preparation Methods

| Step | Method | Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|---|

| Imidazolidinone ring formation | Cyclization | Amino acid + aldehyde | Reflux, acetic acid, sodium acetate | 60–85% | Acid/base catalysis |

| Thioxo group introduction | Sulfurization | Lawesson’s reagent or P4S10 | Heating, controlled temp | 70–90% | Avoid over-sulfurization |

| Allylation | N-alkylation | Allyl bromide, base (K2CO3) | Reflux, DMF/DMSO | 50–80% | Excess alkylating agent improves yield |

| Side chain modification | Esterification/hydrolysis | Acid or ester derivatives | Various, mild conditions | Variable | Tailored to target acid |

Q & A

Q. What are the common synthetic routes for 3-(1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-propionic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves condensation reactions between imidazolidinone precursors and allyl/propionic acid derivatives. For example:

- Route 1: Refluxing 3-formyl-indole-2-carboxylic acid with 2-thioxo-thiazolidin-4-one in acetic acid with sodium acetate as a catalyst (2.5–3 hours, ~70% yield) .

- Route 2: Cyclization of thioamide intermediates using bromine or iodine in acetic acid to form thioxo-imidazolidinone cores . Optimization strategies include:

- Adjusting molar ratios (e.g., 1:1 for aldehyde and thiazolidinone) .

- Extending reflux time (up to 5 hours) to improve crystallinity .

- Using sodium acetate to buffer the reaction and enhance cyclization .

Q. What spectroscopic techniques are employed to characterize this compound, and what key spectral features confirm its structure?

Methodological Answer: Key techniques and diagnostic signals include:

- 1H NMR: Look for allyl proton resonances (δ 5.1–5.8 ppm, multiplet) and imidazolidinone NH signals (δ 10–12 ppm, broad) .

- 13C NMR: Confirm the 5-oxo group (δ 170–175 ppm) and thioxo sulfur (δ 190–200 ppm) .

- IR Spectroscopy: Strong absorption bands for C=O (1680–1720 cm⁻¹) and C=S (1200–1250 cm⁻¹) .

- Elemental Analysis: Validate C, H, N, S percentages (e.g., ±0.3% deviation acceptable) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when synthesizing derivatives of this compound?

Methodological Answer: Discrepancies may arise from tautomerism or impurities. Strategies include:

- 2D NMR (COSY, HSQC): To assign overlapping proton and carbon signals, especially in allyl or thiazole moieties .

- Variable Temperature NMR: Identify dynamic processes (e.g., keto-enol tautomerism) by observing signal splitting at low temperatures .

- Recrystallization: Purify derivatives using acetic acid/ethanol mixtures to remove byproducts affecting spectral clarity .

Q. What strategies are effective in improving the yield of thioxo-imidazolidinone derivatives during synthesis?

Methodological Answer: Yield optimization focuses on:

- Catalyst Screening: Sodium acetate outperforms weaker bases (e.g., NaHCO₃) in promoting cyclization .

- Solvent Choice: Acetic acid enhances reactivity compared to ethanol or DMF due to its polar aprotic nature .

- Stepwise Purification: Filter precipitates directly from the reaction mixture to avoid decomposition during workup .

Q. How to design experiments to study the biological activity of this compound, such as its enzyme inhibition potential?

Methodological Answer:

- In Vitro Assays: Use fluorescence-based enzymatic assays (e.g., trypsin inhibition) with IC₅₀ calculations .

- Molecular Docking: Model interactions with target enzymes (e.g., COX-2 or α-glucosidase) using software like AutoDock Vina .

- Structure-Activity Relationship (SAR): Synthesize analogs with modified allyl or thioxo groups to identify critical pharmacophores .

Q. How to address conflicting elemental analysis results in synthesized derivatives?

Methodological Answer: Contradictions may stem from hydration or solvent retention. Mitigation steps:

- Thermogravimetric Analysis (TGA): Confirm the absence of solvent molecules (e.g., acetic acid or ethanol) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) to rule out impurities .

- Repeated Recrystallization: Use mixed solvents (DMF/acetic acid) to achieve >99% purity .

Data Contradiction Analysis

Q. How to interpret conflicting bioassay results for derivatives with similar structural motifs?

Methodological Answer: Divergent bioactivity may arise from stereoelectronic effects:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.